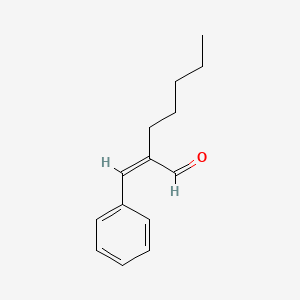

alpha-Amylcinnamaldehyde

描述

Nomenclature and Stereoisomerism in Chemical Systems

IUPAC and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds to avoid ambiguity. According to IUPAC nomenclature, alpha-amylcinnamaldehyde is systematically named 2-benzylideneheptanal . nih.govchemspider.com This name is derived from its structure: a heptanal (B48729) backbone with a benzylidene group at the second carbon position.

The compound is also known by several other systematic and common names, which are frequently encountered in scientific literature and commercial contexts. These include:

α-Amyl-β-phenylacrolein nist.govfragranceconservatory.com

2-Pentyl-3-phenyl-2-propenal chemimpex.comtcichemicals.com

Heptanal, 2-(phenylmethylene)- nih.govnist.gov

Amyl cinnamal nih.govfragranceconservatory.com

Jasminaldehyde nih.govnist.gov

The CAS Registry Number for this compound is 122-40-7 . nih.govnist.gov

Isomeric Forms: cis and trans Stereochemistry

This compound exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond (C=C). This results in two stereoisomers: cis and trans. nih.gov The designation of these isomers depends on the spatial orientation of the substituent groups attached to the double-bonded carbons.

trans-isomer ((2E)-2-benzylideneheptanal) : In the trans isomer, the phenyl group and the aldehyde group are on opposite sides of the double bond. nih.gov This is often the more stable and predominant form.

cis-isomer ((2Z)-2-benzylideneheptanal) : In the cis isomer, the phenyl group and the aldehyde group are on the same side of the double bond. nih.gov

The commercial product is typically a mixture of these cis and trans isomers. nih.govthegoodscentscompany.com The specific ratio of these isomers can influence the physical and sensory properties of the compound.

Historical Perspectives on Chemical Discovery and Application in Research

The development of this compound is rooted in the broader history of synthetic fragrance chemistry.

The synthesis of this compound is achieved through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and heptanal. thegoodscentscompany.comscentspiracy.com This classic organic reaction is a well-established method for forming carbon-carbon bonds and is fundamental to the synthesis of many α,β-unsaturated aldehydes. The reaction is typically catalyzed by a base, such as sodium hydroxide. researchgate.net

Initially, research and development focused on its aromatic properties, leading to its widespread use in the fragrance industry as a key component in jasmine and other floral scents. scentspiracy.comchemicalbook.com It was recognized as a cost-effective synthetic substitute for natural jasmine absolute. scentspiracy.com

In more recent chemical research, this compound serves as a versatile building block in organic synthesis. chemimpex.com Its structure, featuring a reactive aldehyde group and a modifiable double bond, allows for a variety of chemical transformations, making it a valuable starting material for the creation of more complex molecules. chemimpex.com Furthermore, it is utilized in studies related to olfactory perception and sensory analysis, aiding researchers in understanding the interactions between chemical compounds and human sensory receptors. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2Z)-2-benzylideneheptanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKKIXGYKWDQSV-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=C/C1=CC=CC=C1)/C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044960 | |

| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

284 °C, 287.00 to 290.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | The Good Scents Company Information System | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol) | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9711 g/cu m at 20 °C, 0.962-0.969 | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |

| Record name | alpha-Amylcinnamaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Clear, yellow, oily liquid | |

CAS No. |

122-40-7, 101365-33-7 | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amylcinnamaldehyde, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101365337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptanal, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alpha-Amylcinnamaldehyde, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylideneheptanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMYLCINNAMALDEHYDE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06T2G22P2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Amyl cinnamaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80 °C | |

| Record name | 2-Pentyl-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic and Biosynthetic Methodologies

Novel Synthetic Routes and Reaction Mechanisms

The primary industrial synthesis of alpha-amylcinnamaldehyde involves the aldol (B89426) condensation of benzaldehyde (B42025) and n-heptanal. thegoodscentscompany.com While effective, research continues to explore more efficient and environmentally benign catalytic systems to improve yield, selectivity, and sustainability.

The Claisen-Schmidt condensation (a type of aldol condensation) between benzaldehyde and n-heptanal remains the foundational synthetic route. guidechem.com Innovations in this area are centered on the catalytic system employed.

Homogeneous Catalysis: A common method involves using potassium hydroxide as a catalyst in an ethylene glycol solvent, which can achieve yields of over 90%. thegoodscentscompany.com Another approach uses sodium hydroxide in dilute ethanol. guidechem.com

Phase-Transfer Catalysis: To create a greener and more efficient process, researchers have utilized a recyclable phase-transfer catalyst, cetyltrimethylammonium bromide (CTAB), with sodium hydroxide. researchgate.net This method allows the reaction to proceed efficiently in an aqueous micellar system, minimizing the use of organic solvents and enabling catalyst reuse over multiple cycles. researchgate.net Optimal conditions with equimolar reactants at 30°C have been shown to produce a highly selective product with minimal byproducts. researchgate.net

Heterogeneous "Green" Catalysis: A solvent-free technique has been developed using modified chitosan (B1678972), a natural polysaccharide, in a hydrogel synthesis route. researchgate.net This green catalysis approach achieved nearly 100% conversion with 88% selectivity at 160°C and demonstrated minimal deterioration of catalytic activity upon reuse. researchgate.net

Interactive Data Table: Comparison of Catalytic Methods for this compound Synthesis

| Catalyst System | Solvent | Temperature | Key Findings | Yield/Selectivity |

|---|---|---|---|---|

| Potassium Hydroxide | Ethylene Glycol | Not Specified | Standard industrial method. | >90.5% Yield |

| Sodium Hydroxide / CTAB | Water (Micellar) | 30°C | Recyclable catalyst, greener process. | High Selectivity |

| Modified Chitosan | Solvent-Free | 160°C | Green catalysis, reusable catalyst. | ~100% Conversion, 88% Selectivity |

Photocatalysis represents a frontier in organic synthesis, utilizing light to drive chemical reactions under mild conditions. rsc.org While specific applications for the direct synthesis of this compound are still emerging, the principles hold promise for novel synthetic routes.

Recent advancements have focused on the photocatalytic oxidation of alcohols to aldehydes. rsc.orgresearchgate.net For instance, graphitic carbon nitride (g-C3N4), a metal-free photocatalyst, has been successfully used for the selective oxidation of cinnamyl alcohol to cinnamaldehyde (B126680), a structurally related compound. researchgate.net The combination of N-heterocyclic carbene (NHC) catalysis with photoredox catalysis is another powerful strategy for various transformations of aldehydes. researchgate.net These strategies could potentially be adapted to synthesize this compound or its precursors, offering a sustainable alternative to traditional thermal methods. rsc.org

Biocatalytic Oxidation of Alcohols for "Bio-Aldehyde" Production

Biocatalysis offers an environmentally friendly approach to chemical synthesis by using enzymes to perform specific reactions under mild aqueous conditions. uva.nl The production of aldehydes from alcohols is a key transformation where biocatalysis shows significant potential. mdpi.com This is particularly relevant for the flavor and fragrance industry, which is seeking sustainable and "natural" production routes. researchgate.net

Three main classes of enzymes are capable of oxidizing alcohols to aldehydes:

Alcohol Dehydrogenases (ADHs): These enzymes catalyze the cofactor-dependent oxidation of alcohols to their corresponding aldehydes. mdpi.comresearchgate.net

Flavin-dependent Alcohol Oxidases (AOs): These enzymes also perform alcohol oxidation. researchgate.net

Copper Radical Alcohol Oxidases (CROs): This class of enzymes represents another route for the biocatalytic conversion of alcohols. researchgate.net

While the direct biocatalytic synthesis of this compound is not yet commercialized, these enzymatic methods are crucial for producing fatty aldehydes and other precursor molecules from bio-based alcohols, paving the way for semi-synthetic or fully biosynthetic production pathways. researchgate.netnih.gov

Microbial Biosynthesis and Metabolic Engineering Strategies

Metabolic engineering, which involves the targeted modification of an organism's metabolism, is a powerful tool for producing valuable chemicals in microbial cell factories like Escherichia coli or Saccharomyces cerevisiae. nih.govacs.org This approach is increasingly being used to create sustainable sources of flavor and fragrance compounds. researchgate.netmdpi.comresearchgate.net

While there is no known natural pathway for this compound, a biosynthetic route can be engineered by combining different metabolic pathways. A notable success in a related compound is the production of cinnamaldehyde in engineered E. coli. This was achieved by introducing a three-enzyme pathway to convert the cellular metabolite L-phenylalanine into cinnamaldehyde. By further engineering the L-phenylalanine biosynthesis pathway to increase the availability of this precursor, researchers achieved a 35-fold increase in cinnamaldehyde production.

A similar strategy could be envisioned for this compound by:

Engineering a host microbe to produce benzaldehyde from the shikimate pathway.

Engineering a separate pathway for the production of heptanal (B48729) from fatty acid metabolism.

Introducing an enzyme that can perform the aldol condensation of these two precursors to form the final product.

Key challenges in enhancing aldehyde production in microbes include directing metabolic flux towards the desired product, preventing the native enzymes from converting the target aldehyde into other compounds, and mitigating the aldehyde's toxicity to the host cell. nih.gov

Derivatization and Structural Modification for Enhanced Biological Activity

Derivatization of a parent molecule is a common strategy to modify its chemical properties, stability, and biological activity. For this compound, derivatization is primarily explored to enhance its performance as a fragrance.

A key example is the synthesis of alpha-amyl cinnamaldehyde dimethyl acetal . This is achieved by reacting this compound with methanol (B129727) in the presence of a solid acid catalyst. The conversion of the aldehyde group to an acetal group serves several purposes:

Increased Stability: The aldehyde functional group is susceptible to oxidation, which can lead to discoloration and the formation of off-odors. thegoodscentscompany.com The acetal form is more stable.

Modified Fragrance Profile: The resulting acetal has a milder and longer-lasting fragrance compared to the parent aldehyde.

While the primary goal of this derivatization in the fragrance industry is to improve physicochemical properties, the modification of the aldehyde group is a well-established strategy in medicinal chemistry for altering biological activity. Cinnamaldehyde and its derivatives are known to possess a range of biological functions, including antioxidant, anti-inflammatory, and antimicrobial activities. mdpi.com Modifying the core structure, as seen with related fragrance aldehydes, can create new derivatives with unique biological profiles, such as antiparasitic activities. mdpi.com

Analytical Chemistry of Alpha Amylcinnamaldehyde

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of alpha-amylcinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the different chemical environments of the hydrogen atoms. The aldehydic proton (-CHO) is highly deshielded and appears as a singlet at approximately 9.4-9.5 ppm. The vinylic proton (=CH-), part of the conjugated system, resonates as a singlet around 7.2-7.4 ppm. The aromatic protons of the phenyl group typically appear as a multiplet in the region of 7.3-7.6 ppm. The protons of the pentyl (amyl) group are observed in the upfield region (approx. 0.9-2.5 ppm), with the triplet from the terminal methyl group being characteristic.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the aldehyde is the most downfield signal, typically found around 194-195 ppm. The carbons of the aromatic ring and the double bond appear in the 128-152 ppm range. The aliphatic carbons of the pentyl chain resonate in the upfield region, generally between 14 and 32 ppm.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the complete molecular structure.

Table 1: Typical NMR Spectral Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.4 (s) | ~194.5 |

| Vinylic (=CH-Ph) | ~7.3 (s) | ~151.8 |

| Phenyl (C1') | - | ~134.5 |

| Phenyl (C2', C6') | ~7.5 (m) | ~129.8 |

| Phenyl (C3', C5') | ~7.4 (m) | ~128.9 |

| Phenyl (C4') | ~7.4 (m) | ~130.8 |

| Alpha-Carbon (=C<) | - | ~139.5 |

| Pentyl (C1'') | ~2.4 (t) | ~29.5 |

| Pentyl (C2'') | ~1.5 (m) | ~31.7 |

| Pentyl (C3'') | ~1.3 (m) | ~28.8 |

| Pentyl (C4'') | ~1.3 (m) | ~22.6 |

| Pentyl (C5'') | ~0.9 (t) | ~14.1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Mass Spectrometry for Metabolite Profiling and Adduct Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound (C₁₄H₁₈O, MW: 202.29 g/mol ) and for studying its fragmentation, metabolites, and interactions with biological molecules. sigmaaldrich.com

Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z 202 is typically observed. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) leading to a peak at m/z 201, and the loss of the formyl radical (-CHO, M-29) resulting in a peak at m/z 173. nih.govmdpi.com Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant fragmentation pathway. sigmaaldrich.com Further fragmentation of the pentyl chain and the phenyl group leads to characteristic ions, such as the tropylium (B1234903) ion at m/z 91.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 202 | Molecular Ion [M]⁺ |

| 201 | [M-H]⁺ |

| 173 | [M-CHO]⁺ |

| 145 | [M-C₄H₉]⁺ (Loss of butyl radical from pentyl chain) |

| 129 | Phenylpropenal cation |

| 117 | Phenylpropene cation |

| 91 | Tropylium ion [C₇H₇]⁺ |

Metabolite Profiling: In biological systems, this compound can undergo metabolism. Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for metabolite profiling, allowing for the separation and identification of metabolic products in complex matrices like plasma or urine. acs.orgresearchgate.net Potential metabolic pathways include the oxidation of the aldehyde group to a carboxylic acid (alpha-amylcinnamic acid) and the reduction to an alcohol (alpha-amylcinnamyl alcohol). MS/MS fragmentation of these metabolites helps to confirm their structures.

Adduct Characterization: As an α,β-unsaturated aldehyde, this compound is an electrophile that can react with nucleophilic residues in proteins, such as cysteine, histidine, and lysine (B10760008). researchgate.net This covalent modification, known as protein adduct formation, is primarily caused by a 1,4-Michael-type addition. researchgate.net Mass spectrometry, particularly LC-MS/MS, is crucial for identifying these adducts. nih.gov By analyzing the mass shift in peptides after enzymatic digestion of a protein exposed to ACA, the specific site and nature of the modification can be determined. uomustansiriyah.edu.iq

Chromatographic Methods for Separation and Quantification

Chromatography is essential for isolating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for analyzing volatile and semi-volatile compounds like ACA. nih.gov Separation is typically achieved on a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms). The Kovats retention index, a measure of retention time relative to n-alkanes, is a useful parameter for identification. For the (E)-isomer of this compound, a standard non-polar Kovats index is reported to be around 1628. researchgate.net GC-MS provides both high separation efficiency and definitive identification based on the mass spectrum. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique, especially for samples that are not suitable for GC or when derivatization is needed. For ACA, reversed-phase HPLC using a C18 column is common. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. Detection is often performed using a UV detector, as the conjugated system of ACA results in strong UV absorbance. HPLC can also be used to analyze derivatized aldehydes, for example, after reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which enhances detection sensitivity.

Table 3: Typical Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase / Column | Mobile Phase / Carrier Gas | Detector |

| GC | 5% Phenyl Methylpolysiloxane (DB-5) | Helium | MS, FID |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water mixtures (Isocratic or Gradient) | UV/Vis |

Electrochemical Detection and Sensing Methodologies

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive species. The aldehyde group in this compound is electrochemically active and can be oxidized at an electrode surface. While specific sensors for ACA are not widely reported, methodologies developed for other aldehydes can be adapted.

The principle involves the electro-oxidation of the aldehyde functional group to a carboxylic acid at a working electrode. Voltammetric techniques, such as cyclic voltammetry (CV) or square-wave voltammetry (SWV), can be employed to study the oxidation potential and develop quantitative methods. nih.gov The sensitivity and selectivity of the detection can be significantly enhanced by modifying the electrode surface with catalysts, nanoparticles, or specific polymers. For instance, electrodes modified with metal nanoparticles (e.g., platinum, gold) or mediator compounds like TEMPO derivatives have been shown to lower the overpotential required for aldehyde oxidation, improving analytical performance. Such approaches could form the basis for developing a dedicated electrochemical sensor for this compound in various sample matrices.

Application of Novel Analytical Reagents in Complexation Studies

The interaction of this compound with novel analytical reagents can be exploited for various purposes, including enhancing solubility, improving separation, and enabling new detection methods.

Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They can form host-guest inclusion complexes with hydrophobic molecules like ACA, encapsulating the nonpolar parts of the molecule (the phenyl and pentyl groups). nih.gov This complexation can increase the aqueous solubility of ACA and alter its chromatographic behavior. Studies on the related compound cinnamaldehyde (B126680) have shown that complexation with β-cyclodextrin can be used to facilitate its separation from similar compounds. The formation of these complexes can be studied using techniques like NMR, UV-Vis spectroscopy, and calorimetry to determine the stoichiometry and stability of the complex. This principle can be applied in analytical methods, for example, by using CDs as mobile phase additives in HPLC to improve the separation of isomers.

Derivatizing Reagents: Schiff base formation, a reaction between the aldehyde group of ACA and a primary amine, is another area of complexation. researchgate.net Reagents containing primary amine groups can be used to form Schiff base derivatives (imines) with unique properties. For instance, reacting ACA with a fluorescent amine reagent can produce a highly fluorescent derivative, enabling sensitive detection by fluorescence spectroscopy. Similarly, complexation with metal ions after forming a Schiff base with a suitable ligand can lead to colored complexes that can be quantified by spectrophotometry. researchgate.net

Mechanistic Toxicology and Biological Interactions

Molecular Mechanisms of Dermal Sensitization

The process of dermal sensitization by chemical allergens like alpha-amylcinnamaldehyde is a complex series of events initiated by the interaction of the chemical with skin components. This leads to an immune response that, upon subsequent exposure, manifests as allergic contact dermatitis.

A critical step in the induction of skin sensitization by small molecules (haptens) is their covalent binding to skin proteins, a process known as haptenation. nih.govsigmaaldrich.com This modification renders the self-proteins immunogenic, triggering a cascade of immune responses. This compound is recognized as a protein-reactive sensitizer (B1316253). nih.govsigmaaldrich.com The formation of a conjugate between the hapten and a protein is considered responsible for the observed immunogenicity. nih.gov

Most chemical sensitizers are electrophilic or can be metabolized into electrophilic species, which then react with nucleophilic amino acid residues on proteins, such as cysteine and lysine (B10760008). nih.gov This covalent modification is the molecular initiating event in the adverse outcome pathway for skin sensitization. nih.gov While protein abundance is a factor, it is not the sole determinant of which proteins become haptenated; the protein's tertiary structure and the specific amino acid reactivity also play significant roles. nih.gov

Immunochemical methods have been employed to study the binding of cinnamaldehydes to skin proteins. In a notable study, a specific antiserum was developed to detect cinnamaldehyde-protein adducts. nih.govsigmaaldrich.com When rat and human skin homogenates were treated with trans-cinnamaldehyde, a range of protein adducts were detected in a time- and concentration-dependent manner. nih.govsigmaaldrich.com

Interestingly, under the same experimental conditions, no protein-cinnamaldehyde adducts were detected in skin treated with this compound. nih.govsigmaaldrich.com This finding suggests that while both are sensitizers, the hapten involved in this compound sensitization may be different from that of trans-cinnamaldehyde. nih.govsigmaaldrich.com This highlights the complexity of sensitization mechanisms even among structurally related compounds.

| Compound | Concentration Range Tested | Protein Adducts Detected in Skin Homogenates | Reference |

| trans-Cinnamaldehyde | 1 - 40 mM | Yes | nih.govsigmaaldrich.com |

| This compound | 1 - 40 mM | No | nih.govsigmaaldrich.com |

| trans-Cinnamic alcohol | 200 or 400 mM | Yes | nih.govsigmaaldrich.com |

For chemicals that are not inherently protein-reactive (prohaptens), metabolic activation within the skin is a necessary step to convert them into reactive electrophiles that can then bind to proteins. nih.govsigmaaldrich.comnih.gov For instance, trans-cinnamic alcohol, which is not protein-reactive itself, is believed to be metabolized to the protein-reactive trans-cinnamaldehyde, which then acts as the hapten. nih.govsigmaaldrich.comnih.gov

Allergic contact dermatitis (ACD) is a type IV delayed hypersensitivity reaction. nih.gov The initial contact with an allergen, such as this compound, in a previously sensitized individual triggers an inflammatory cascade. nih.gov

Upon re-exposure, circulating memory T cells migrate to the skin, leading to cutaneous inflammation within approximately 48 hours. nih.gov The process involves the activation of innate immunity through the release of cytokines like IL-1α, IL-1β, and TNF-α by keratinocytes. nih.gov Antigen-presenting cells, including Langerhans cells and dermal dendritic cells, take up the allergen, process it, and migrate to regional lymph nodes to activate antigen-specific T cells (Th1, Th2, Th17, and T regulatory cells). nih.gov

Chemical respiratory sensitization is an immunological process that can lead to conditions like occupational asthma upon re-exposure to the sensitizing chemical. nih.gov The initial event in the adverse outcome pathway for respiratory sensitization is also believed to be the covalent binding of the chemical to proteins, similar to dermal sensitization. nih.gov

Respiratory sensitizers are considered substances of very high concern. nih.gov While the precise mechanisms that differentiate a respiratory sensitizer from a dermal sensitizer are still under investigation, it is hypothesized that the nature of the protein adducts formed and the subsequent immune response play a crucial role. nih.gov Studies suggest that respiratory sensitizers may exhibit a higher reactivity towards lysine residues in proteins compared to skin sensitizers, although this is not a universally defining characteristic. nih.gov

Genotoxicity and DNA Interaction Studies

The genotoxic potential of alpha,beta-unsaturated aldehydes, the chemical class to which this compound belongs, is a subject of scientific scrutiny due to their ability to react with nucleophilic sites in DNA. nih.gov

Studies on related compounds, such as cinnamaldehyde (B126680) and perillaldehyde, have shown mixed results in genotoxicity assays. nih.gov For instance, cinnamaldehyde has produced positive results in some in vitro and in vivo genotoxicity tests, including the Ames test. nih.gov However, regulatory bodies have determined that cinnamaldehyde lacks direct mutagenic and genotoxic activity. nih.gov

Induction of DNA Strand Breaks

Aldehydes are a class of compounds recognized for their capacity to induce various forms of DNA damage, including DNA-protein crosslinks and, in some cases, DNA strand breaks conicet.gov.arnih.govnih.gov. Reactive aldehydes can lead to lesions such as single-strand breaks (SSB) and double-strand breaks (DSB), which compromise genome stability if not properly repaired conicet.gov.ar. However, based on the weight of evidence from available in vitro and in vivo genotoxicity studies, this compound and the structurally related alpha-hexylcinnamaldehyde (B145862) are not considered to be genotoxic researchgate.net.

Formation of Deoxyguanosine Adducts

Certain α,β-unsaturated aldehydes have the chemical reactivity to form covalent addition products, known as adducts, with DNA nucleobases. The formation of DNA adducts is a key event in the initiation of chemical carcinogenesis researchgate.net. Acetaldehyde, for instance, is known to react with the exocyclic amino group of deoxyguanosine to form adducts researchgate.net. Similarly, cinnamaldehyde has been studied for its potential to form DNA adducts, although this reactivity is influenced by detoxification pathways at low doses nih.gov. For this compound specifically, while it belongs to this chemical class, comprehensive studies detailing the formation of deoxyguanosine adducts are not prominent in the available literature, and the compound is generally considered non-genotoxic researchgate.net.

SOS-Chromotest and Mutagenic Potential Assessment

The SOS-Chromotest is a colorimetric bacterial assay used to assess the genotoxic potential of chemical compounds by measuring the induction of the SOS DNA repair system in Escherichia coli nih.gov. A positive result indicates that the substance causes DNA damage, triggering a cellular repair response. There is often a high correlation between the results of the SOS-Chromotest and the Ames test (bacterial reverse mutation assay) nih.govnih.gov.

Advanced Ecotoxicological Investigations

This compound is classified as toxic to aquatic life with long-lasting effects conicet.gov.ar. Ecotoxicological studies are therefore crucial to characterize its environmental impact.

Aquatic Toxicity to Diverse Trophic Levels

Investigations into the aquatic toxicity of this compound have been conducted across different trophic levels, including primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish), to understand its potential impact on aquatic ecosystems. The compound demonstrates varying levels of toxicity to these different organisms.

| Trophic Level | Test Organism | Endpoint | Value (mg/L) | Exposure Duration | Test Guideline |

| Fish | Danio rerio (zebra fish) | LC50 | 3 | 96 hours | OECD Test Guideline 203 |

| Invertebrate | Daphnia magna (Water flea) | EC50 | 1.1 | 48 hours | OECD Test Guideline 202 |

| Algae | Algae | EC50 | 1.89 | 72 hours | Not Specified |

This table is interactive. Users can sort columns to compare toxicity data.

Algal Growth Inhibition Mechanisms

Algae, as primary producers, form the base of most aquatic food webs, and substances that inhibit their growth can have cascading effects on the ecosystem. While the precise biochemical mechanism of toxicity for this compound on algae is not detailed, its effect is quantified through growth inhibition studies. In a 72-hour test, the compound demonstrated an EC50 value of 1.89 mg/L, indicating the concentration at which a 50% reduction in algal growth is observed conicet.gov.ar.

Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)

Aquatic invertebrates like Daphnia magna are standard models for ecotoxicological testing, serving as a key link between algae and higher trophic levels. This compound has been shown to be toxic to these organisms. A standard 48-hour acute toxicity test established the median effective concentration (EC50) for immobilization of Daphnia magna at 1.1 mg/L conicet.gov.ar.

In Vitro and In Silico Approaches in Toxicity Prediction

Modern toxicology is increasingly employing in vitro methods that utilize genomic biomarkers to predict chemical toxicity, particularly for endpoints like skin sensitization. These assays measure changes in the expression of specific genes in human cell lines following chemical exposure thegoodscentscompany.comoup.com. The pattern of gene expression, or "biomarker signature," can discriminate between sensitizing and non-sensitizing chemicals thegoodscentscompany.comnih.gov.

This compound is a known skin sensitizer, and toxicogenomic approaches are highly relevant for assessing this endpoint without animal testing researchgate.net. Assays like the Genomic Allergen Rapid Detection (GARD) test and the SENS-IS assay analyze the expression of a panel of genes associated with the biological pathways of sensitization senzagen.comnih.govnih.gov. For instance, the SENS-IS assay analyzes a set of biomarkers that includes genes from the Antioxidant Response Element (ARE) family as well as other genes identified as being modulated during the sensitization process nih.gov. These genomic signatures provide mechanistic insights into the sensitization cascade, often involving pathways related to oxidative stress, which is a key event in keratinocytes following exposure to sensitizers oup.com.

Reconstructed human epidermis (RhE) models are three-dimensional tissue constructs that mimic the structure and function of the human epidermis nih.govdaikinchemicals.com. These models have become central to the development of non-animal testing strategies for skin sensitization.

The Epidermal Sensitization Assay (EpiSensA) is a prominent example of an RhE-based assay. It is particularly well-suited for testing a broad range of chemicals, including lipophilic compounds like this compound, as substances can be applied topically to the stratum corneum, mimicking real-world exposure nih.gov. The EpiSensA assay quantifies the expression of a small panel of predictive biomarker genes, including ATF3, DNAJB4, and GCLM, which are involved in cellular inflammatory and cytoprotective responses nih.gov.

Validation studies have demonstrated that the EpiSensA is transferable, robust, and has a high predictive accuracy when compared to traditional animal data from the murine Local Lymph Node Assay (LLNA). For a large set of chemicals, EpiSensA showed high sensitivity and accuracy, correctly identifying pre- and pro-haptens due to the metabolic capacity of the RhE models researchgate.net. This makes it a reliable and mechanistically relevant tool for assessing the skin sensitization potential of chemicals like this compound.

Computational Modeling for Predictive Toxicology (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based features of a chemical with its biological activity or a specific toxicological endpoint. These models are instrumental in predicting the toxicity of unevaluated chemicals by comparing them to substances with known toxicological profiles.

For fragrance ingredients like this compound, skin sensitization is a key toxicological endpoint of concern. Numerous in silico models and expert systems have been developed to predict the skin sensitization potential of chemicals. altex.orgaltex.org These models often categorize substances based on their reactivity and molecular characteristics.

This compound, as an α,β-unsaturated aldehyde, falls into a chemical class known for its potential to act as a skin sensitizer through mechanisms such as Schiff base formation. researchgate.net QSAR models for aldehydes consider various molecular descriptors to predict their sensitization potency. These descriptors can be broadly categorized as:

Physicochemical Properties: Parameters like the logarithm of the octanol-water partition coefficient (logP), which indicates a substance's hydrophobicity, are crucial as they influence skin penetration.

Topological and Geometrical Descriptors: These describe the size, shape, and branching of the molecule.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as orbital energies (HOMO/LUMO), which are related to its reactivity.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure and reactivity of the molecule. researchgate.net

Various modeling techniques are employed to build QSARs, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and expert systems like the Deductive Estimation of Risk from Existing Knowledge (DEREK) and the OECD QSAR Toolbox. nih.goveuropa.eu These tools often incorporate databases of experimental results, such as data from the murine Local Lymph Node Assay (LLNA), which provides a measure of skin sensitization potential known as the EC3 value (Effective Concentration required to produce a Stimulation Index of 3). rivm.nl

While specific QSAR models with detailed predictive data for this compound are often proprietary or embedded within broader predictive platforms, the general approach involves assessing its structural alerts for reactivity and its physicochemical properties to estimate its sensitization potential. The table below illustrates the types of data and predictions that are generated from such computational models.

| Model/Platform | Toxicological Endpoint | Key Descriptors/Methodology | Predicted Outcome for this compound | Experimental Reference Data (LLNA EC3) |

|---|---|---|---|---|

| Generic QSAR for Aldehydes | Skin Sensitization Potential | logP, Molecular Weight, Presence of α,β-unsaturation | Predicted as a sensitizer | Weak to moderate sensitizer |

| TIMES-SS (TIssue MEtabolism Simulator for Skin Sensitization) | Skin Sensitization Hazard | Metabolic activation, protein binding alerts | Positive for skin sensitization | Not explicitly reported in public literature |

| OECD QSAR Toolbox | Read-across for Skin Sensitization | Structural similarity to known sensitizers | Categorized as a sensitizer | Used for populating the database |

| DEREK Nexus | Qualitative Toxicity Prediction | Structural alerts for skin sensitization | Alert for skin sensitization (e.g., Michael acceptor) | Consistent with sensitizing potential |

It is important to note that the predictive accuracy of these models is dependent on the quality and diversity of the training data, the appropriateness of the selected descriptors, and the robustness of the statistical methods employed. Therefore, in silico predictions are typically used in a weight-of-evidence approach, in conjunction with in vitro and other available data, for a comprehensive safety assessment.

Environmental Fate and Exposure Dynamics

Biodegradation Pathways and Rates in Aquatic and Terrestrial Systems

Biodegradation is a primary mechanism for the removal of alpha-Amylcinnamaldehyde from the environment and is expected to be a significant fate process in water echemi.com. Studies have shown that this compound is readily biodegradable. According to OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing, this compound demonstrates significant degradation over a 28-day period. In a CO2 evolution test (OECD Method 301B), it achieved 65% degradation guidechem.comcdhfinechemical.com. A respirometric method (OECD Method 301F) showed an even higher degradation rate of 90% over the same period guidechem.com.

Biodegradation Data for this compound

| Test Method | Duration (days) | Degradation Rate (%) | Result |

|---|---|---|---|

| OECD 301B (CO2 Evolution) | 28 | 65 | Readily biodegradable guidechem.comcdhfinechemical.com |

| OECD 301F (Respirometric) | 28 | 90 | Readily biodegradable guidechem.com |

The degradation of organic compounds in the environment occurs through the metabolic activities of microorganisms, which can proceed under either aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions researchgate.net.

Aerobic Degradation : In the presence of oxygen, microorganisms typically employ mono- and dioxygenase enzymes to initiate the breakdown of aromatic rings, a key structural feature of this compound researchgate.net. This process generally involves the formation of key intermediates like catechols, which are then further metabolized, ultimately leading to carbon dioxide and water researchgate.net.

Anaerobic Degradation : In environments lacking oxygen, such as deep sediments or certain wastewater treatment stages, a different consortium of microbes takes over nih.gov. The anaerobic degradation of aromatic compounds is a more recently understood process. It often begins with the activation of the benzene (B151609) ring through carboxylation or other additions, followed by ring cleavage and eventual metabolism into central cellular pathways researchgate.net. While the general principles of these degradation pathways are established for aromatic hydrocarbons, the specific metabolic routes for this compound are not extensively detailed in the available literature.

The rate and extent of biodegradation are not intrinsic to the chemical alone but are heavily influenced by a variety of environmental factors researchgate.net. For this compound, as with other organic compounds, its degradation kinetics in soil and water will be governed by:

Temperature and pH : Microbial activity has optimal ranges for temperature and pH. Deviations from these optima can significantly slow down degradation rates researchgate.net.

Moisture : In terrestrial systems, moisture is essential for microbial processes. Excessive water can, however, create anaerobic conditions by limiting oxygen diffusion into the soil, while insufficient moisture can inhibit microbial activity ijpab.com.

Nutrient Availability : The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial populations to thrive and effectively degrade organic contaminants.

Microbial Community : The composition and adaptability of the indigenous microbial populations at a contaminated site are fundamental to the degradation process. An environment may require a period of adaptation for microorganisms to begin efficiently breaking down a new chemical substance researchgate.net.

Bioaccumulation and Bioconcentration Potential in Aquatic Organisms

Bioaccumulation refers to the uptake of a chemical from all environmental sources (water, food, sediment), while bioconcentration specifically describes accumulation from water europa.euapi.org. The potential for a substance to concentrate in aquatic organisms is an important aspect of its environmental risk profile europa.eu.

The potential for this compound to bioconcentrate in aquatic life is suggested to be high based on calculations derived from its octanol-water partition coefficient (log Kow) echemi.com. A log Kow of 4.70 was used to calculate an estimated Bioconcentration Factor (BCF) of 586 echemi.com. A BCF value in this range typically indicates a high potential for a chemical to accumulate in the tissues of aquatic organisms echemi.com. However, another assessment concluded that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) cdhfinechemical.com.

It is important to note that while hydrophobicity (indicated by log Kow) is a key driver, it is not the sole determinant of bioaccumulation researchgate.netnih.gov. The actual concentration in an organism depends on the balance between the rate of uptake and the rate of elimination, which includes metabolic processes that can transform the chemical into more water-soluble (hydrophilic) forms that are more easily excreted api.orgnih.gov.

Properties Related to Bioaccumulation Potential

| Parameter | Value | Implication |

|---|---|---|

| Log Kow | 4.70 | Indicates high hydrophobicity (lipid-loving nature) echemi.com |

| Bioconcentration Factor (BCF) | 586 (estimated) | Suggests a high potential for bioconcentration in aquatic organisms echemi.com |

Transport and Distribution in Environmental Compartments

Once released into the environment, this compound is subject to transport and partitioning between air, water, soil, and sediment. These processes determine its concentration and persistence in different environmental media.

The tendency of a chemical to bind to soil and sediment particles is a critical process affecting its mobility and bioavailability researchgate.net. This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Based on its chemical structure, this compound has an estimated Koc value of 680 echemi.comguidechem.com. According to classification schemes, this value suggests that this compound is expected to have low mobility in soil and will likely adsorb to suspended solids and sediment in aquatic systems echemi.comguidechem.com. Adsorption to solid matrices can reduce the concentration of the chemical available in the water column but can also lead to its accumulation in sediments nih.gov. The primary soil characteristics that influence adsorption are the organic carbon content, clay content, and pH epa.gov. Desorption, the release of the adsorbed chemical back into the solution, is also a key factor; in some cases, adsorption can be relatively reversible regulations.gov.

Adsorption Potential of this compound

| Parameter | Value | Implication |

|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 680 (estimated) | Suggests low mobility in soil and adsorption to sediment echemi.comguidechem.com |

Volatilization is the process by which a substance evaporates from surfaces like water or soil into the atmosphere. This is a significant transport pathway for many organic chemicals usda.gov.

This compound is expected to volatilize from water surfaces, a behavior predicted by its Henry's Law constant, which is estimated to be 7.8 x 10⁻⁶ atm-m³/mol echemi.com. Based on this value, the estimated volatilization half-life is 6.8 days for a model river and 54 days for a model lake echemi.com. Furthermore, its estimated vapor pressure of 0.00431 mm Hg at 25°C suggests that if released to the air, it will exist solely as a vapor in the atmosphere nih.gov.

From soil surfaces, volatilization is also an important process. The rate is significantly influenced by soil moisture content; chemicals tend to volatilize more rapidly from moist soil compared to dry soil. This is because water molecules compete with the chemical for adsorption sites on soil particles, increasing the amount of the chemical in the soil air and making it more available for volatilization rivm.nl.

Volatility Data for this compound

| Parameter | Value | Implication |

|---|---|---|

| Vapor Pressure (25°C) | 0.00431 mm Hg (estimated) | Expected to exist solely as a vapor in the atmosphere nih.gov |

| Henry's Law Constant | 7.8 x 10-6 atm-m3/mol (estimated) | Indicates it is expected to volatilize from water surfaces echemi.com |

| Volatilization Half-Life (Model River) | 6.8 days (estimated) | Relatively rapid volatilization from moving water echemi.com |

| Volatilization Half-Life (Model Lake) | 54 days (estimated) | Slower volatilization from still water echemi.com |

Atmospheric Degradation Mechanisms

The atmospheric fate of this compound is largely governed by its degradation through photochemical reactions. Given its estimated vapor pressure of 0.00431 mm Hg at 25°C, it is expected to exist predominantly as a vapor in the ambient atmosphere, making it susceptible to degradation by atmospheric oxidants. nih.gov

The primary pathway for the atmospheric degradation of vapor-phase this compound is its reaction with hydroxyl radicals (•OH) that are produced photochemically in the atmosphere. nih.govguidechem.com The rate constant for this vapor-phase reaction has been estimated using structure-activity relationship (SAR) models.

Based on these estimations, the reaction rate constant and the resulting atmospheric half-life of this compound have been determined. These values are crucial for understanding the persistence and potential for long-range transport of the compound in the atmosphere.

| Parameter | Estimated Value |

|---|---|

| Rate Constant for Reaction with •OH Radicals (at 25°C) | 5.4 x 10⁻¹¹ cm³/molecule-sec |

| Atmospheric Half-life | Approximately 7.2 hours |

This data is based on an assumed atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. guidechem.com

Environmental Monitoring and Field Studies

Despite the widespread use of this compound in a variety of consumer products, which may lead to its release into the environment through various waste streams, there is a notable lack of publicly available data from dedicated environmental monitoring or field studies. nih.govindustrialchemicals.gov.au Searches for specific concentrations of this compound in environmental compartments such as surface water, wastewater, sewage sludge, soil, or ambient air did not yield quantitative data from field measurements.

One assessment explicitly noted the absence of Australian environmental monitoring data for this chemical. industrialchemicals.gov.au While models predict its environmental behavior, including low mobility in soil and the potential for volatilization from water surfaces, these predictions are not currently substantiated by published field observations of its environmental concentrations. nih.govguidechem.com Therefore, a quantitative assessment of environmental exposure based on field data is not possible at this time.

Quantitative Risk Assessment Methodologies

Dermal Sensitization Quantitative Risk Assessment (QRA)

Determination of No Expected Sensitization Induction Level (NESIL)

The cornerstone of the dermal sensitization QRA is the determination of the No Expected Sensitization Induction Level (NESIL). The NESIL represents the highest exposure level of a substance per unit area of skin (expressed as µg/cm²) at which no induction of skin sensitization is expected in humans. soapguild.orgresearchgate.netfragranceconservatory.com

For alpha-Amylcinnamaldehyde, the Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and concluded that it is an extremely weak skin sensitizer (B1316253). fragranceconservatory.com The NESIL for a fragrance ingredient is determined through a weight-of-evidence approach, which considers all available data, including results from in vivo studies like the murine Local Lymph Node Assay (LLNA) and human data from Human Repeated Insult Patch Tests (HRIPT). researchgate.net While a precise NESIL value for this compound is not publicly disclosed in all documents, the established safe concentration levels in final products are derived directly from this value.

Application of Sensitization Assessment Factors (SAF)

Once the NESIL is established, Sensitization Assessment Factors (SAFs) are applied to account for uncertainties and variabilities between the experimental conditions under which the NESIL was determined and the real-world consumer use of a product. researchgate.net These factors are crucial for ensuring a conservative and protective risk assessment.

The total SAF is a composite of several individual factors, each addressing a specific area of uncertainty:

Inter-individual Differences: This factor accounts for the variability in sensitivity within the human population. A standard factor of 10 is often applied to protect more susceptible individuals.

Product Matrix: This considers the influence of the product formulation on the skin penetration and bioavailability of the fragrance ingredient.

Site of Application: The anatomical location where the product is applied is considered, as skin characteristics and sensitivity can vary across the body.

Use Pattern: This addresses the frequency and duration of product use, as well as whether the product is a leave-on or rinse-off type.

Occlusion: The potential for a product to be applied under conditions that increase skin hydration and absorption (e.g., under clothing) is also taken into account.

Table 1: Illustrative Sensitization Assessment Factors for Different Product Categories

| Product Category (IFRA) | Product Type Examples | Illustrative Total SAF | Rationale |

| Category 4 | Fine Fragrance | High | High concentration of fragrance, applied to sensitive areas like the neck and wrists, leave-on application. |

| Category 5A | Body Lotion | Moderate | Leave-on product applied to a large surface area of the body. |

| Category 9 | Rinse-off Soaps | Low | Short contact time with skin followed by rinsing, reducing overall exposure. |

Consumer Exposure Level (CEL) Calculation

The Consumer Exposure Level (CEL) is an estimation of the amount of the fragrance ingredient that a consumer is exposed to from the use of a specific product. This calculation is expressed in the same units as the NESIL (µg/cm²) to allow for a direct comparison.

The CEL is determined by considering several factors:

The concentration of the fragrance ingredient in the final product.

The amount of product used per application.

The frequency of product application.

The surface area of skin to which the product is applied.

A retention factor, which accounts for the amount of product that remains on the skin after application (especially relevant for rinse-off products).

Probabilistic exposure models are often used to refine these estimates and to account for variations in consumer habits. researchgate.net

Acceptable Exposure Level (AEL) Derivation

The Acceptable Exposure Level (AEL) is derived by dividing the NESIL by the total SAF for a specific product category.

AEL (µg/cm²) = NESIL (µg/cm²) / Total SAF

The AEL represents the maximum exposure to the fragrance ingredient from a particular product that is considered safe from the perspective of inducing skin sensitization.

The final step in the risk characterization is to compare the AEL with the CEL. For a product to be considered safe for use, the AEL must be greater than or equal to the CEL.

AEL ≥ CEL

The International Fragrance Association (IFRA) sets standards for the maximum acceptable concentration of fragrance ingredients in various consumer product categories based on the outcomes of these QRAs. For this compound, these standards ensure that consumer exposure remains below the AEL.

Table 2: IFRA Standards for Maximum Acceptable Concentration of this compound in Finished Products

| IFRA Category | Product Type Examples | Maximum Acceptable Concentration (%) |

| Category 1 | Lip Products | 0.58 |

| Category 2 | Deodorant and Antiperspirant Products | 0.53 |

| Category 3 | Hydroalcoholic Products for Shaved Skin | 0.26 |

| Category 4 | Hydroalcoholic Products for Unshaved Skin | 7.0 |

| Category 5A | Body Lotions and Creams | 2.5 |

| Category 5B | Face Creams | 0.32 |

| Category 5C | Hand Creams | 0.45 |

| Category 6 | Mouthwash, Toothpaste | No Restriction |

| Category 7A | Rinse-off Hair Products | 0.26 |

| Category 7B | Leave-on Hair Products | 0.26 |

| Category 8 | Intimate Wipes, Baby Wipes | 0.11 |

| Category 9 | Rinse-off Soaps, Shampoos | 1.5 |

| Category 10A | Household Cleaning Products (non-spray) | 1.5 |

| Category 10B | Household Cleaning Products (spray) | 3.5 |

| Category 11A | Air Fresheners (non-spray) | 0.11 |

| Category 11B | Air Fresheners (spray) | 0.11 |

| Category 12 | Candles, Incense | No Restriction |

Environmental Risk Assessment Frameworks and Guidance

In addition to human health, the potential impact of fragrance ingredients on the environment is a critical consideration. Environmental risk assessments for substances like this compound are conducted within established frameworks, often guided by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). epa.gov The goal is to evaluate the potential for adverse effects on aquatic and terrestrial ecosystems.

A tiered approach is commonly used, starting with conservative screening-level assessments and progressing to more refined assessments if a potential risk is identified. This process involves characterizing the environmental fate and exposure of the substance, as well as its potential to cause harm to environmental organisms.

Predicted No-Effect Concentration (PNEC) Derivation Methodologies

A key component of environmental risk assessment is the derivation of the Predicted No-Effect Concentration (PNEC). The PNEC is the concentration of a substance in an environmental compartment (e.g., water, sediment) below which adverse effects are not expected to occur. lu.se

Two primary methodologies are used to derive the PNEC for aquatic environments:

Assessment Factor (AF) Method: This deterministic approach involves dividing the lowest available ecotoxicity value (e.g., the concentration causing effects in 50% of a test population, EC50, or the no-observed-effect concentration, NOEC) by an assessment factor. The magnitude of the AF (typically ranging from 10 to 1000) depends on the quantity and quality of the available ecotoxicity data. A larger AF is used when there is greater uncertainty, for example, when only acute toxicity data is available. lu.se

Species Sensitivity Distribution (SSD) Method: This statistical, probabilistic approach is used when a robust dataset of ecotoxicity data from multiple species representing different trophic levels is available. The SSD models the variation in sensitivity to a chemical across different species. From the SSD curve, a Hazardous Concentration for 5% of the species (HC5) is derived. The PNEC is then typically calculated by applying a smaller assessment factor (e.g., 1 to 5) to the HC5. The SSD method is generally preferred when sufficient data are available as it is considered to provide a more realistic and less uncertain estimation of a safe environmental concentration. lu.se

A study comparing these two methods for this compound demonstrated that the choice of methodology can influence the resulting PNEC value. The study highlighted that the SSD approach, when supported by sufficient data, is considered to have lower uncertainty. lu.selu.se

Table 3: Comparison of PNEC Derivation Methodologies for this compound in the Aquatic Environment

| Methodology | Description | Key Inputs for this compound | Illustrative PNEC (µg/L) |

| Assessment Factor (AF) Method (based on ECHA guidance) | The lowest available acute or chronic ecotoxicity value is divided by a large assessment factor to account for uncertainty. | Acute and chronic toxicity data for algae, invertebrates (Daphnia magna), and fish. | Varies depending on the specific dataset and chosen AF. |

| Species Sensitivity Distribution (SSD) Method | A statistical distribution of toxicity data from multiple species is used to derive a Hazardous Concentration for 5% of species (HC5), to which a small assessment factor is applied. | A dataset of chronic toxicity data for multiple species across different trophic levels (algae, invertebrates, fish). | Generally considered a more refined and less uncertain value when sufficient data is available. |

Assessment Factors for Uncertainty in Toxicity Prediction

In the quantitative risk assessment (QRA) of fragrance ingredients like this compound, particularly for endpoints such as skin sensitization, a series of assessment factors are applied to account for uncertainties in predicting toxicological effects. These factors, often referred to as Sensitization Assessment Factors (SAFs), are used to derive an Acceptable Exposure Level (AEL) from a No Expected Sensitization Induction Level (NESIL). The goal is to ensure that the real-world consumer exposure level (CEL) does not exceed the AEL. nih.gov

The application of these factors is a critical step in bridging the gap between experimental data and real-world human exposure scenarios. nih.gov The QRA for dermal sensitization involves a systematic process that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. researchgate.neteuropa.eu

Key sources of uncertainty addressed by these assessment factors include:

Inter-individual Variability : This factor accounts for the differences in sensitivity within the human population. A default factor of 10 is often applied to reflect the variability in how different individuals may react to a potential sensitizer. epa.gov

Vehicle/Matrix Effects : The formulation or "vehicle" in which a fragrance ingredient is delivered can significantly influence its potential to cause sensitization. Assessment factors are applied to account for the impact of the product matrix on the bioavailability and sensitizing potential of the ingredient. europa.euepa.gov

Exposure Conditions : Differences between laboratory testing conditions and actual consumer use are considered. This includes factors like the site of application on the body (e.g., face vs. back), the frequency and duration of product use, and whether the product is leave-on or rinse-off. nih.goveuropa.eu

Skin Condition : The state of the skin to which a product is applied can affect sensitization induction. For instance, application to inflamed or damaged skin might increase susceptibility, warranting a specific assessment factor. epa.gov

The selection and magnitude of these factors are based on scientific judgment and the available data for the specific ingredient and product type. The revised QRA methodology, known as QRA2, incorporates aggregate exposure from multiple products and has re-evaluated the SAFs to provide a more refined risk assessment. nih.gov

Table 1: Examples of Sensitization Assessment Factors (SAFs) Used in Fragrance QRA

| Factor Category | Specific Consideration | Typical Factor Value(s) | Rationale |

| Inter-individual Variability | Differences in human sensitivity | 10 | To protect the more sensitive portion of the population. epa.gov |

| Vehicle/Matrix Effects | Product formulation impact | 0.3 - 3 | To account for how the product base may increase or decrease the bioavailability of the sensitizer. epa.gov |

| Frequency/Duration of Use | Bio-accumulation/Reservoir effect | 1 or 3 | To address the potential for increased susceptibility from frequent or prolonged use. epa.gov |

| Skin Condition | Inflammation | 1, 3, or 10 | To account for increased susceptibility on inflamed or compromised skin. epa.gov |

Threshold of Toxicological Concern (TTC) for Inhalation Exposure

The Threshold of Toxicological Concern (TTC) is a risk assessment concept used to establish a level of exposure for chemicals with limited toxicity data, below which there is a very low probability of an appreciable risk to human health. nih.govcanada.ca While originally developed for oral exposure, the TTC concept has been adapted for inhalation exposure, which is particularly relevant for fragrance ingredients like this compound that can be present in aerosolized products. nih.govresearchgate.net

The inhalation TTC approach is crucial for prioritizing chemicals for further testing and for the safety assessment of substances at low exposure levels, thereby supporting the reduction of animal testing. researchgate.net It is important to note that oral TTC values cannot be directly applied to the inhalation route due to significant differences in metabolism and portal-of-entry effects on the respiratory tract. nih.govnih.gov

Inhalation TTC values are often derived based on the Cramer classification system, which categorizes substances into three classes based on their chemical structure and predicted toxicity. nih.govamericanchemistry.com

Cramer Class I : Substances with simple structures and efficient metabolic pathways, suggesting a low order of toxicity. cosmeticsandtoiletries.com